

Commercial Availability and Synthetic Strategies for 2,6-Diiodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diiodopyridine

Cat. No.: B1280989

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Introduction

2,6-Diiodopyridine is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its two iodine substituents provide reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of **2,6-diiodopyridine**, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery, with a focus on its role as a precursor to kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer **2,6-diiodopyridine**, typically with a purity of 97% or higher as determined by gas chromatography (GC). The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Product Number(s)	Purity	Available Quantities
TCI America	D5268	>97.0% (GC)	1g, 5g
Chem-Impex	37174	≥97% (GC)	Inquire for pricing and availability
Fisher Scientific	D52681G, D52685G	97.0+%	1g, 5g[1]

Synthetic Protocol: Synthesis of 2,6-Diiodopyridine via the Sandmeyer Reaction

The most common and reliable method for the laboratory-scale synthesis of **2,6-diiodopyridine** is the Sandmeyer reaction, starting from the readily available 2,6-diaminopyridine.[2][3][4][5] This two-step, one-pot procedure involves the diazotization of the amino groups followed by the introduction of iodine.

Experimental Protocol

Materials:

- 2,6-Diaminopyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Sodium Thiosulfate (Na₂S₂O₃)
- Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Deionized Water

- Ice

Procedure:

- Diazotization:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-diaminopyridine (1.0 eq).
 - Cool the flask in an ice-salt bath to 0-5 °C.
 - Slowly add concentrated sulfuric acid (e.g., 4.0 eq) dropwise while maintaining the temperature below 10 °C.
 - In a separate beaker, dissolve sodium nitrite (2.2 eq) in a minimal amount of cold deionized water.
 - Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
- Iodination:
 - In a separate large beaker, dissolve potassium iodide (e.g., 5.0 eq) in deionized water.
 - Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. The addition should be controlled to manage the rate of gas evolution.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:

- To quench any remaining iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of the solution disappears.
- Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volumes).
- Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure **2,6-diiodopyridine** as a solid.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyridines are a common scaffold in a multitude of clinically approved drugs and investigational new drug candidates. The ability to functionalize the pyridine ring at specific positions is crucial for optimizing the pharmacological properties of these molecules. **2,6-Diiodopyridine** serves as a key starting material for the synthesis of 2,6-disubstituted pyridines, which are prevalent in the development of protein kinase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[7] Therefore, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

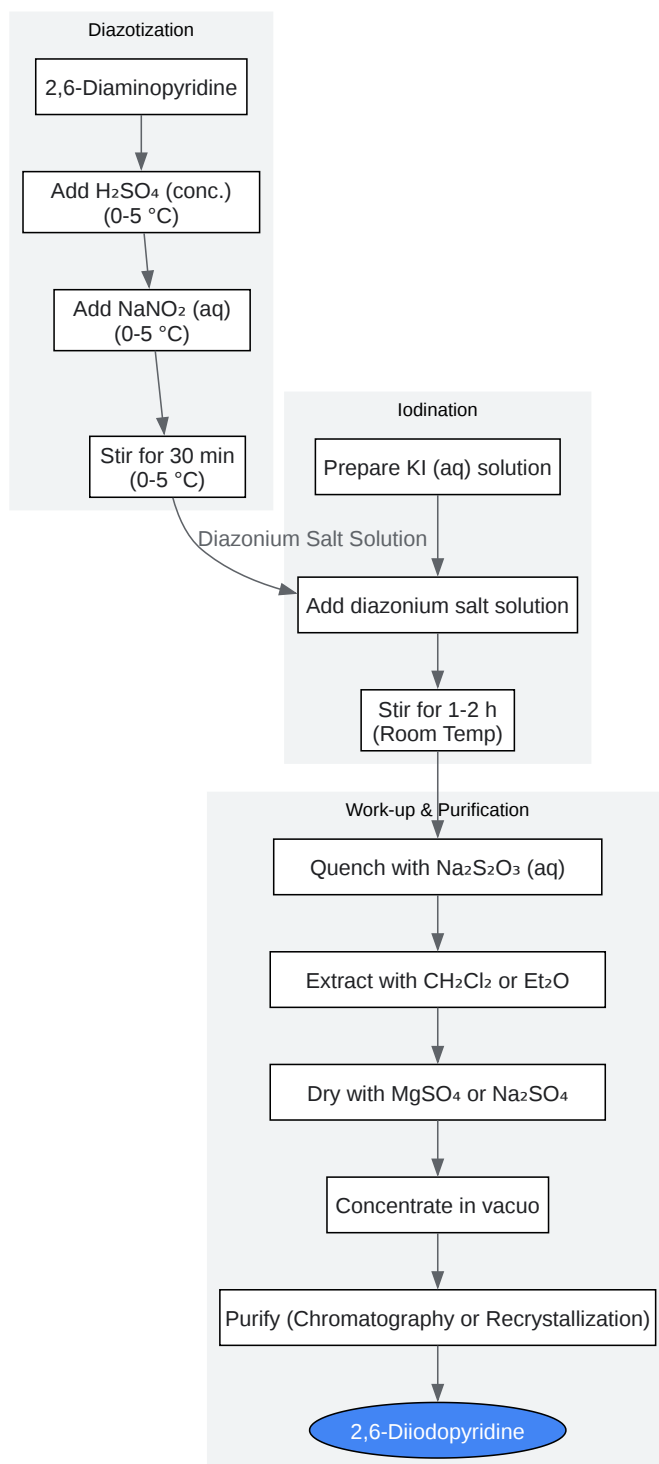
The iodine atoms in **2,6-diiodopyridine** are readily displaced in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig

amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 2 and 6 positions of the pyridine ring. This modular approach is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies to identify potent and selective kinase inhibitors.

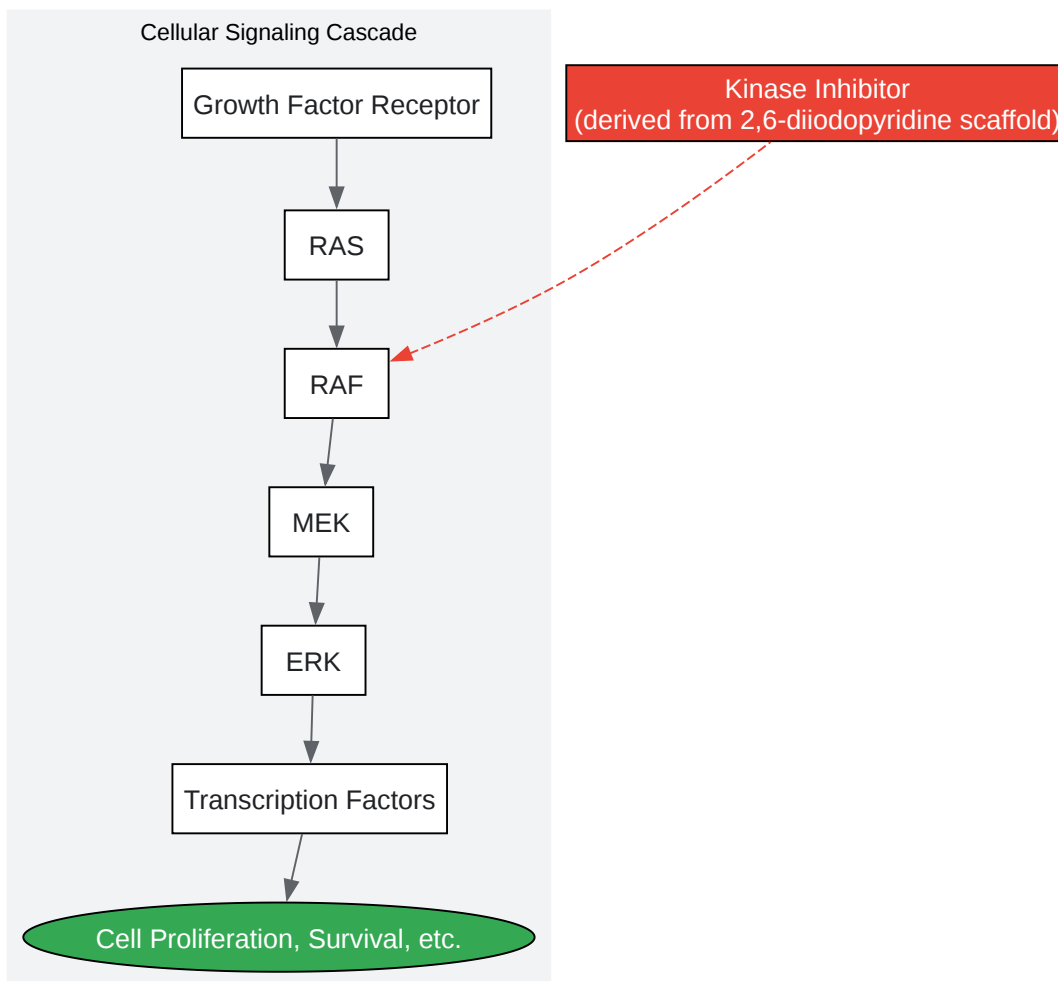
While specific examples directly linking **2,6-diiodopyridine** to approved kinase inhibitors are not readily available in the public domain, the synthetic utility of dihalopyridines in this area is well-established. For instance, the general structure of many kinase inhibitors features a central heterocyclic core, such as pyridine, with various substituents that occupy the ATP-binding pocket of the target kinase. The ability to introduce diverse chemical moieties at the 2 and 6 positions of a pyridine ring, facilitated by starting from **2,6-diiodopyridine**, is a powerful strategy for optimizing interactions with the kinase and achieving desired potency and selectivity.

The dysregulated signaling pathways often targeted by these inhibitors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.^{[6][7]}

General Experimental Workflow for the Synthesis of 2,6-Diiodopyridine

[Click to download full resolution via product page](#)Synthesis of **2,6-diiodopyridine** workflow

Simplified Kinase Signaling Pathway and Inhibition

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Kinase signaling pathway inhibition

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